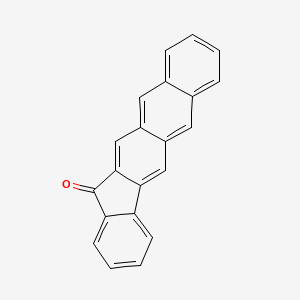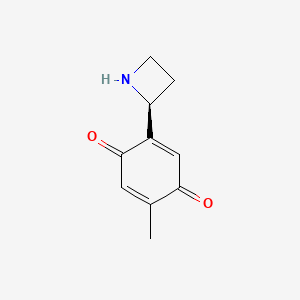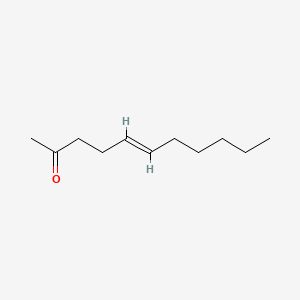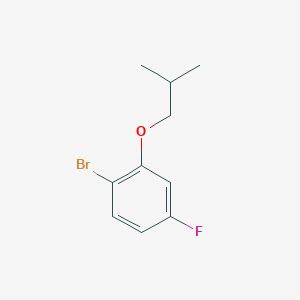
1-Bromo-2-iso-butyloxy-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-iso-butyloxy-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom, an iso-butyloxy group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-iso-butyloxy-4-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-iso-butyloxy-4-fluorobenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-iso-butyloxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Oxidation and Reduction: The iso-butyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with functional groups like amines or thiols.
Cross-Coupling Reactions: Biphenyl derivatives or extended aromatic systems.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
1-Bromo-2-iso-butyloxy-4-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme-substrate interactions and the development of biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-iso-butyloxy-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the iso-butyloxy group can modulate its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the iso-butyloxy group, making it less versatile in certain synthetic applications.
1-Bromo-2-fluorobenzene: Similar structure but without the iso-butyloxy group, affecting its reactivity and applications.
1-Bromo-2,4-difluorobenzene:
Uniqueness
1-Bromo-2-iso-butyloxy-4-fluorobenzene is unique due to the presence of both the iso-butyloxy group and the halogen atoms, which provide a balance of reactivity and stability. This combination allows for diverse applications in organic synthesis and potential pharmaceutical development.
Propiedades
Fórmula molecular |
C10H12BrFO |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
1-bromo-4-fluoro-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6H2,1-2H3 |
Clave InChI |
BCFJKNDOGOSMJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


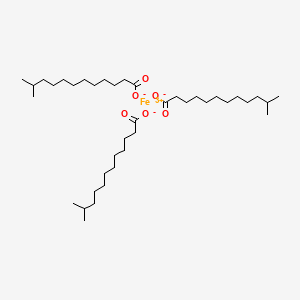
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
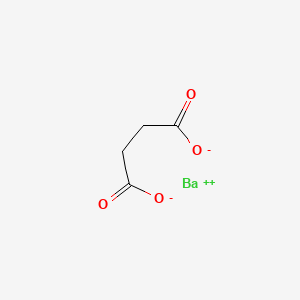

![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
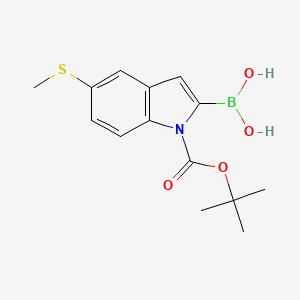
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
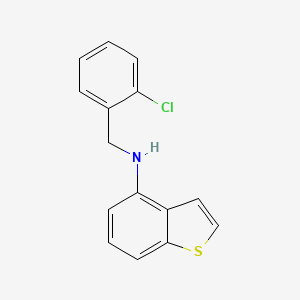
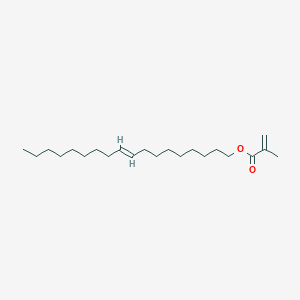
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
